molecular formula C24H20N2O6 B11061497 4-Cyano-2-methoxy-6-{[(3-methoxyphenyl)carbonyl]amino}phenyl 3-methoxybenzoate

4-Cyano-2-methoxy-6-{[(3-methoxyphenyl)carbonyl]amino}phenyl 3-methoxybenzoate

Cat. No.: B11061497
M. Wt: 432.4 g/mol
InChI Key: RPYWKHLELVKUOZ-UHFFFAOYSA-N
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Description

4-CYANO-2-METHOXY-6-[(3-METHOXYBENZOYL)AMINO]PHENYL 3-METHOXYBENZOATE is a complex organic compound characterized by its unique structure, which includes cyano, methoxy, and benzoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYANO-2-METHOXY-6-[(3-METHOXYBENZOYL)AMINO]PHENYL 3-METHOXYBENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 4-cyano-2-methoxybenzaldehyde with 3-methoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-CYANO-2-METHOXY-6-[(3-METHOXYBENZOYL)AMINO]PHENYL 3-METHOXYBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-CYANO-2-METHOXY-6-[(3-METHOXYBENZOYL)AMINO]PHENYL 3-METHOXYBENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-CYANO-2-METHOXY-6-[(3-METHOXYBENZOYL)AMINO]PHENYL 3-METHOXYBENZOATE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxy and benzoyl groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-2-methoxybenzaldehyde
  • 3-Methoxybenzoic acid
  • 4-Cyano-2-methoxybenzyl bromide

Uniqueness

4-CYANO-2-METHOXY-6-[(3-METHOXYBENZOYL)AMINO]PHENYL 3-METHOXYBENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C24H20N2O6

Molecular Weight

432.4 g/mol

IUPAC Name

[4-cyano-2-methoxy-6-[(3-methoxybenzoyl)amino]phenyl] 3-methoxybenzoate

InChI

InChI=1S/C24H20N2O6/c1-29-18-8-4-6-16(12-18)23(27)26-20-10-15(14-25)11-21(31-3)22(20)32-24(28)17-7-5-9-19(13-17)30-2/h4-13H,1-3H3,(H,26,27)

InChI Key

RPYWKHLELVKUOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C(=CC(=C2)C#N)OC)OC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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